

Spectroscopic and Synthetic Profile of (4-Methoxybenzyl)(triphenyl)phosphonium bromide: A Technical Guide

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Compound of Interest

Compound Name: (4-Methoxybenzyl)(triphenyl)phosphonium bromide

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This technical guide provides a comprehensive overview of the spectral characteristics and synthesis of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**, a versatile reagent in organic synthesis, particularly in the context of the Wittig reaction for the formation of alkenes. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents expected NMR and IR data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided, alongside a visualization of its synthetic pathway and its role in the Wittig reaction.

Spectroscopic Data

The following tables summarize the expected chemical shifts for ^1H NMR and ^{13}C NMR, and characteristic absorption bands for IR spectroscopy of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**. These values are estimations derived from data reported for analogous structures and serve as a predictive guide for characterization.

Table 1: Expected ^1H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methoxy (CH ₃)	~3.8	Singlet	-
Methylene (CH ₂)	~5.5	Doublet	~15 (² JP-H)
Aromatic (C ₆ H ₄ , ortho to OCH ₃)	~6.9	Doublet	~8-9
Aromatic (C ₆ H ₄ , meta to OCH ₃)	~7.2	Doublet	~8-9
Aromatic (P(C ₆ H ₅) ₃)	~7.6 - 7.9	Multiplet	-

Table 2: Expected ¹³C NMR Data

Carbon	Chemical Shift (δ , ppm)
Methoxy (CH ₃)	~55
Methylene (CH ₂)	~30 (d, ¹ JP-C ≈ 50 Hz)
Aromatic (C ₆ H ₄ , C-OCH ₃)	~160
Aromatic (C ₆ H ₄ , CH)	~114, ~131
Aromatic (P(C ₆ H ₅) ₃ , C-P)	~118 (d, ¹ JP-C ≈ 85-90 Hz)
Aromatic (P(C ₆ H ₅) ₃ , ortho-C)	~134 (d, ² JP-C ≈ 10 Hz)
Aromatic (P(C ₆ H ₅) ₃ , meta-C)	~130 (d, ³ JP-C ≈ 12 Hz)
Aromatic (P(C ₆ H ₅) ₃ , para-C)	~135

Table 3: Expected IR Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=C stretch (aromatic)	1600 - 1450	Medium-Strong
C-O stretch (aryl ether)	1250 - 1200	Strong
P-C stretch	~1440	Medium
C-H out-of-plane bend (aromatic)	900 - 675	Strong

Experimental Protocols

Synthesis of (4-Methoxybenzyl)(triphenyl)phosphonium bromide

This protocol outlines a standard method for the synthesis of benzyl-type phosphonium salts.

Materials:

- 4-Methoxybenzyl bromide
- Triphenylphosphine (PPh₃)
- Toluene (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
- Add 4-methoxybenzyl bromide (1.0 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 3-4 hours. A white precipitate of the phosphonium salt will form.

- Cool the mixture to room temperature.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** as a white solid.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the dried **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

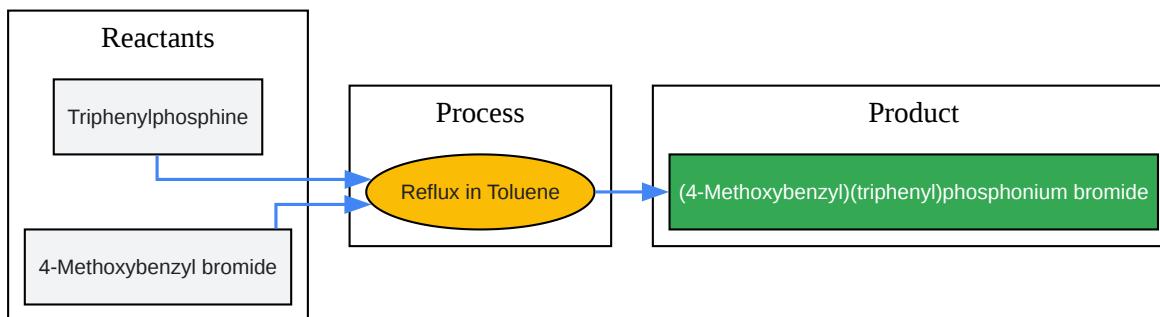
- For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
- Alternatively, for a KBr pellet, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal or the KBr pellet.
- Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

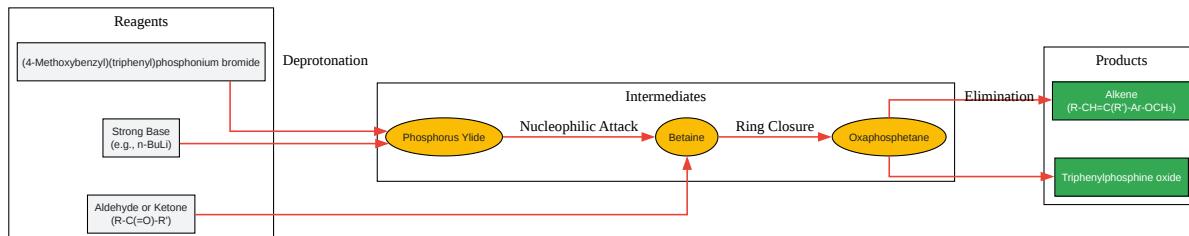
Visualizations

The following diagrams illustrate the synthesis of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** and its subsequent use in the Wittig reaction.



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Caption: Synthetic pathway for **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**.



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Caption: Generalized mechanism of the Wittig reaction.

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